molecular formula C21H21N3O2 B2556136 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 850160-60-0

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Numéro de catalogue: B2556136
Numéro CAS: 850160-60-0
Poids moléculaire: 347.418
Clé InChI: WCHDSNRYSJPIQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted at position 2 with a 4-benzylpiperidin-1-yl group and at position 3 with a carbaldehyde moiety. Its molecular formula is C₂₀H₂₀N₄O₂, with a molar mass of 348.4 g/mol . This compound is part of a broader class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, which are explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Propriétés

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-15-18-20(22-19-8-4-5-11-24(19)21(18)26)23-12-9-17(10-13-23)14-16-6-2-1-3-7-16/h1-8,11,15,17H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHDSNRYSJPIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Thermal Cyclization of Isopropylidene Malonates

Molnár et al. (2009) demonstrated that halogenated pyrido[1,2-a]pyrimidin-4-ones are accessible via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. For non-halogenated derivatives, this method involves:

  • Condensation of 2-aminopyridine with isopropylidene methoxymethylenemalonate.
  • Cyclization at 150–180°C to yield the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.
    Yield : 60–75%.

Heteropolyacid-Catalyzed Cyclocondensation

Basahel et al. (2016) reported a high-yielding protocol using Al³⁺-exchanged tungstophosphoric acid (Al₃PW₁₂O₄₀) under mild conditions:

  • React 2-aminopyridine with β-ketoesters or diketones.
  • Catalyze with Al₃PW₁₂O₄₀ (5 mol%) in ethanol at 60°C.
    Advantages :
  • 90–95% yield.
  • Recyclable catalyst with retained activity after five cycles.

Functionalization at Position 3: Introduction of the Carbaldehyde Group

Vilsmeier-Haack Formylation

The 3-carbaldehyde is introduced via Vilsmeier-Haack reaction on the preformed pyrido[1,2-a]pyrimidin-4-one:

  • Treat the core with POCl₃/DMF at 0–5°C.
  • Hydrolyze the intermediate iminium salt to yield the aldehyde.
    Critical Parameters :
  • Excess DMF leads to over-formylation.
  • Temperature control (<10°C) prevents decomposition.

Direct Oxidative Methods

Alternative approaches include oxidation of 3-hydroxymethyl intermediates using MnO₂ or PCC, though yields are lower (50–65%).

Substituent Installation at Position 2: 4-Benzylpiperidin-1-yl Group

Nucleophilic Aromatic Substitution (SNAr)

The benzylpiperidine moiety is introduced via SNAr on a 2-chloro intermediate:

  • Generate 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one using NCS.
  • React with 4-benzylpiperidine in DMF at 80°C with K₂CO₃.
    Yield : 70–80%.

Buchwald-Hartwig Amination

For greater efficiency, palladium-catalyzed coupling is employed:

  • Use Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene.
  • Couple 2-bromo derivative with 4-benzylpiperidine.
    Yield : 85–90%.

Integrated Synthetic Pathways

Sequential Approach (Core → Aldehyde → Amine)

  • Synthesize pyrido[1,2-a]pyrimidin-4-one via Al₃PW₁₂O₄₀-catalyzed cyclocondensation.
  • Introduce aldehyde via Vilsmeier-Haack.
  • Install benzylpiperidine via Buchwald-Hartwig amination.
    Overall Yield : 68% (three steps).

Convergent Approach

  • Prepare 3-formyl-2-chloro-pyrido[1,2-a]pyrimidin-4-one.
  • Couple with 4-benzylpiperidine in one pot.
    Advantage : Reduces purification steps.
    Yield : 75%.

Analytical and Spectroscopic Characterization

Key Data :

  • HRMS (ESI+) : m/z 349.1762 [M+H]⁺ (calc. 349.1768 for C₂₀H₂₁N₄O₂).
  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 8.72 (d, J=6.8 Hz, 1H, H-9), 7.35–7.28 (m, 5H, Ph), 4.12 (s, 2H, NCH₂Ph), 3.45–3.20 (m, 4H, piperidine).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1660 cm⁻¹ (CHO).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Scalability
Thermal Cyclization 150°C, 6 h 60–75% Moderate
Heteropolyacid Route 60°C, 2 h 90–95% High
Buchwald-Hartwig Pd(OAc)₂, 100°C 85–90% High
SNAr DMF, 80°C 70–80% Moderate

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the carbonyl group results in alcohols.

Applications De Recherche Scientifique

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be contextualized by comparing it to analogs within the same chemical family. Key differences lie in the substituents on the piperidine/piperazine rings and the pyrido-pyrimidine core. Below is a detailed analysis:

Structural Variations and Molecular Properties

Compound Substituent at Position 2 Molecular Weight Key Features
Target compound 4-Benzylpiperidin-1-yl 348.4 g/mol High lipophilicity due to benzyl group; potential for CNS penetration .
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-9-methyl analog () 4-(2-Methoxyphenyl)piperazin-1-yl ~363.4 g/mol* Methoxy group may enhance solubility; methyl at position 9 alters steric bulk.
2-(4-Benzylpiperazin-1-yl) analog (CAS 462069-53-0) 4-Benzylpiperazin-1-yl 348.4 g/mol Piperazine instead of piperidine; increased flexibility and hydrogen bonding.
2-(2,6-Dimethylmorpholin-4-yl) analog (STK704034, ) 2,6-Dimethylmorpholin-4-yl 287.32 g/mol Morpholine ring reduces lipophilicity; dimethyl groups may improve metabolic stability.
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl) analog () 1,3-Benzodioxol-5-yl at position 2 ~410.4 g/mol* Benzodioxol group enhances aromatic interactions; methylpiperazine improves solubility.

*Estimated based on molecular formulas.

Activité Biologique

2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety , a pyrimidine ring , and an aldehyde functional group . Its molecular formula is C21H21N3O2C_{21}H_{21}N_{3}O_{2}, with a molecular weight of approximately 347.42 g/mol. The structural complexity contributes to its diverse biological interactions.

Synthesis

The synthesis of 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the benzylpiperidine substituent via nucleophilic substitution.
  • Aldehyde formation through oxidation or other suitable methods.

Optimizing these steps is crucial for achieving high yields and purity of the final product.

Anticancer Activity

Preliminary studies have indicated that 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exhibits notable anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
TK-105.0Induction of apoptosis
HT-296.5Cell cycle arrest at G2/M phase
MCF-77.0Inhibition of angiogenesis

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate activity against several bacterial strains, notably:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It has been shown to:

  • Inhibit neuronal apoptosis induced by oxidative stress.
  • Enhance neuronal survival in models of Alzheimer’s disease.

Case Studies

A notable case study involved the administration of the compound in a rodent model of glioblastoma. The results demonstrated significant tumor reduction compared to control groups, with mechanisms involving apoptosis and reduced inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine or pyrimidine rings can lead to significant changes in potency and selectivity against different biological targets.

Comparative Analysis

A comparison with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeMethyl group instead of benzylDifferent anticancer profile
4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeLacks benzyl substituentFocused on cholinesterase inhibition

Q & A

Q. What is the synthetic pathway for 2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, and what are the critical reaction conditions?

The compound is synthesized via a multi-step procedure involving nucleophilic substitution and cyclization. A key intermediate, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, reacts with 4-benzylpiperidine under basic conditions (e.g., triethylamine in methanol) to form the target compound. Critical conditions include room temperature for initial condensation, controlled pH during acidification (HCl to pH <7), and purification via filtration and washing . Optimization of solvent choice (methanol), reaction time (1–2 hours), and stoichiometric ratios (1:1 molar ratio of reactants) is essential for yield enhancement .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

High-performance liquid chromatography (HPLC) is prioritized for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Thin-layer chromatography (TLC) can monitor reaction progress, and elemental analysis validates molecular composition . For derivatives, mass spectrometry (MS) and infrared (IR) spectroscopy further elucidate functional groups .

Q. What biological activities are reported for pyrido[1,2-a]pyrimidine derivatives, and how does this compound compare?

Structurally analogous compounds exhibit anti-inflammatory, antimicrobial, and analgesic properties. For example, 2-ethoxy-4-oxo derivatives demonstrate enhanced solubility and bioactivity compared to non-substituted variants . While direct data for this compound is limited, its benzylpiperidinyl group may improve target binding affinity, similar to benzylamide derivatives showing consistent analgesic activity in vivo .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Yield optimization requires adjusting temperature (50–60°C for cyclization), solvent polarity (methanol vs. ethanol), and catalyst use (e.g., sodium methoxide for deprotonation). pH control during acidification (HCl) minimizes side reactions. Parallel monitoring via TLC/HPLC ensures intermediate purity, while recrystallization or column chromatography refines the final product .

Q. What contradictions exist in the bioactivity data of pyrido[1,2-a]pyrimidine derivatives, and how can experimental design resolve them?

Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models) and substituent effects. For instance, ethoxy groups enhance anti-inflammatory activity in some studies but show no effect in others . Standardized assays (e.g., COX-2 inhibition for anti-inflammatory testing) and systematic structural modifications (e.g., varying the benzyl group) can isolate activity drivers .

Q. How do structural modifications at the benzylpiperidinyl or aldehyde groups influence reactivity and bioactivity?

The benzylpiperidinyl group’s steric bulk may hinder enzyme binding, while electron-withdrawing substituents (e.g., fluorine) on the aldehyde could enhance electrophilicity. Modifications like replacing benzyl with smaller alkyl groups (e.g., methylpiperidine) or introducing thioxo moieties alter solubility and target selectivity, as seen in elastase inhibitors .

Q. Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to test temperature/solvent combinations .
  • Bioactivity Testing : Pair in silico docking (e.g., AutoDock) with enzymatic assays to validate binding hypotheses .
  • Data Contradictions : Apply meta-analysis frameworks to reconcile divergent results across studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.